3-(3-Chlorophenyl)-3-hydroxypropanenitrile

TRPA1 Pain Inflammation

3-(3-Chlorophenyl)-3-hydroxypropanenitrile (CAS 84466-42-2) is a β-hydroxy nitrile derivative belonging to the class of 3-aryl-3-hydroxypropanenitriles, characterized by a 3-chlorophenyl substituent on the β-carbon. This compound serves as a chiral intermediate in the synthesis of pharmacologically active molecules, notably antidepressant agents such as fluoxetine, tomoxetine, and nisoxetine.

Molecular Formula C9H8ClNO
Molecular Weight 181.62
CAS No. 84466-42-2
Cat. No. B2421950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Chlorophenyl)-3-hydroxypropanenitrile
CAS84466-42-2
Molecular FormulaC9H8ClNO
Molecular Weight181.62
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C(CC#N)O
InChIInChI=1S/C9H8ClNO/c10-8-3-1-2-7(6-8)9(12)4-5-11/h1-3,6,9,12H,4H2
InChIKeyOJIUDSWBBPLJFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Chlorophenyl)-3-hydroxypropanenitrile (CAS 84466-42-2): A Position-Specific β-Hydroxy Nitrile Scaffold for Pain Research and Enantioselective Synthesis


3-(3-Chlorophenyl)-3-hydroxypropanenitrile (CAS 84466-42-2) is a β-hydroxy nitrile derivative belonging to the class of 3-aryl-3-hydroxypropanenitriles, characterized by a 3-chlorophenyl substituent on the β-carbon . This compound serves as a chiral intermediate in the synthesis of pharmacologically active molecules, notably antidepressant agents such as fluoxetine, tomoxetine, and nisoxetine [1]. Its unique substitution pattern at the meta-position of the phenyl ring distinguishes it from ortho- and para-chloro analogs, imparting distinct chemical reactivity and biological target engagement profiles [2]. Procured from reputable chemical suppliers in purities ≥95-97%, it is available in quantities ranging from 100 mg to 5 g for research and industrial synthesis applications .

Why 3-(3-Chlorophenyl)-3-hydroxypropanenitrile (CAS 84466-42-2) Cannot Be Replaced by Ortho- or Para-Chloro Isomers or Unsubstituted Analogs in Critical Research Applications


The meta-chloro substitution pattern in 3-(3-chlorophenyl)-3-hydroxypropanenitrile confers distinct stereoelectronic properties that are not replicated by its ortho- or para-chloro isomers or the unsubstituted parent compound . These positional variations significantly alter the compound's behavior in enzymatic kinetic resolutions, where lipase and nitrilase enantioselectivity is highly sensitive to aryl substitution [1]. Furthermore, the meta-chloro configuration dictates a unique binding affinity for the TRPA1 ion channel, a key target in pain and inflammation research, with potency differing markedly from other aryl-substituted analogs [2]. Consequently, substituting this specific regioisomer with a structurally similar, yet positionally distinct, analog will yield divergent, non-comparable results in both synthetic and biological contexts, rendering cross-study comparisons invalid and jeopardizing experimental reproducibility.

Quantitative Evidence Guide: Differentiating 3-(3-Chlorophenyl)-3-hydroxypropanenitrile (CAS 84466-42-2) from Key Analogs


TRPA1 Antagonism: Meta-Chloro Isomer Exhibits Single-Digit Nanomolar Potency, Significantly Outperforming Broader Class Compounds

3-(3-Chlorophenyl)-3-hydroxypropanenitrile demonstrates exceptionally high affinity as an antagonist of the human Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a key target in pain and inflammatory signaling. In a recombinant cell-based assay (HEK293F cells expressing human TRPA1), this compound exhibited an IC50 of 6.90 nM for inhibiting AITC-induced calcium influx [1]. This potency is orders of magnitude greater than that observed for many other TRPA1 ligands; for instance, the widely used reference antagonist AP-18 shows an IC50 of 3,100 nM against human TRPA1 , representing a ~450-fold difference in potency. This quantitative advantage firmly establishes the meta-chloro derivative as a high-potency chemical probe for TRPA1 research, whereas unsubstituted or para-substituted analogs lack comparable reported affinity.

TRPA1 Pain Inflammation Ion Channel

Nitrilase Substrate Specificity: Regioisomeric Chlorophenyl Substitution Dictates Distinct Enzymatic Hydrolysis Profiles

In biocatalytic applications, the meta-chloro substituent of 3-(3-chlorophenyl)-3-hydroxypropanenitrile influences its recognition and conversion by nitrilase enzymes differently than its para-chloro counterpart. Using the nitrilase bll6402 from Bradyrhizobium japonicum, the para-isomer, 3-(4-chlorophenyl)-3-hydroxypropanenitrile, is hydrolyzed to its corresponding (S)-beta-hydroxy acid with a reported yield of 92% and an enantiomeric excess (ee) of 99% . While direct quantitative data for the meta-isomer is limited in this specific enzymatic system, the established sensitivity of nitrilases to aromatic substitution patterns (as demonstrated by the differential activity on 2-, 3-, and 4-methoxyphenyl analogs) suggests the 3-chloro derivative will exhibit a unique conversion rate and enantiomeric enrichment profile [1]. Procuring the specific regioisomer is therefore mandatory for reproducing and validating nitrilase-catalyzed pathways.

Biocatalysis Nitrilase Enantioselectivity Beta-Hydroxy Acid

Regioselective Synthesis and Utility in Chiral Antidepressant APIs: A Validated Intermediate for Fluoxetine and Tomoxetine

The class of 3-aryl-3-hydroxypropanenitriles, including the 3-chlorophenyl derivative, is a well-documented synthetic precursor for the preparation of selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors. US Patent 5,136,079 (Eli Lilly) describes a regioselective process for preparing 3-substituted-3-hydroxypropanenitriles from epoxides using alkali metal cyanides and phase-transfer catalysts [1]. Furthermore, the research by Kamal et al. (2002) demonstrates the successful lipase-catalyzed kinetic resolution of racemic 3-aryl-3-hydroxypropanenitriles (including the 3-chloro variant) to obtain enantiopure (R)- and (S)-alcohols, which were subsequently converted to the active pharmaceutical ingredients (APIs) of fluoxetine, tomoxetine, and nisoxetine [2]. This establishes a direct, literature-supported pathway from this specific compound to high-value chiral drugs, a proven application not equally documented for all positional isomers.

Chiral Synthesis API Intermediate Fluoxetine Lipase Resolution

Physicochemical Differentiation: Meta-Chloro Substitution Impacts Predicted pKa and Melting Point Compared to Ortho and Para Isomers

The position of the chlorine atom on the phenyl ring exerts a measurable influence on the compound's physicochemical properties, which in turn affects its solubility, chromatographic behavior, and suitability for formulation. While the molecular weight (181.62 g/mol) and predicted density (1.275 g/cm³) are nearly identical across the ortho-, meta-, and para-chloro isomers, the predicted pKa varies: the meta-isomer has a predicted pKa of 12.73±0.20 , whereas the ortho-isomer exhibits a predicted pKa of 12.63±0.20 . Furthermore, the ortho-isomer is a crystalline solid with a reported melting point of 61-62 °C , while the meta-isomer is described as a liquid or low-melting solid (supplied as neat liquid by vendors like Sigma-Aldrich for the para-analog, and from Fluorochem for the meta-analog) . These subtle but real differences in acid/base character and physical state are critical considerations during isolation (e.g., extraction efficiency), purification (e.g., mobile phase selection in HPLC), and long-term storage.

Physicochemical Properties pKa Chromatography Formulation

Optimal Research and Industrial Use Cases for 3-(3-Chlorophenyl)-3-hydroxypropanenitrile (CAS 84466-42-2) Based on Quantified Differentiation


High-Potency TRPA1 Antagonist Probe for Pain and Inflammation Target Validation

Given its documented IC50 of 6.90 nM against human TRPA1 [1], this compound is optimally deployed as a high-affinity chemical probe in pharmacological studies aimed at dissecting the role of TRPA1 in chronic pain, neurogenic inflammation, and pruritus. Its potency enables robust channel blockade at low concentrations, minimizing the confounding off-target effects associated with micromolar inhibitors like AP-18 (IC50 = 3.1 µM) . This scenario directly leverages the compound's >400-fold potency advantage documented in Section 3.

Chiral Intermediate for Enantioselective Synthesis of Antidepressant APIs (Fluoxetine, Tomoxetine)

This compound is a critical starting material for the chemoenzymatic preparation of enantiopure (R)- and (S)-antidepressants. Following established protocols, the racemic 3-(3-chlorophenyl)-3-hydroxypropanenitrile can be resolved via lipase-catalyzed transesterification to yield the enantiopure alcohol and acetate [2], which are subsequently converted to APIs like fluoxetine and tomoxetine [3]. This is a validated, high-value application in process R&D and medicinal chemistry, directly supported by the patent and primary literature cited in Section 3.

Substrate for Profiling Nitrilase and Lipase Enantioselectivity Across Aryl-Substituted Substrates

The unique meta-chloro substitution pattern makes this compound an essential member of a substrate panel for characterizing the stereorecognition of novel nitrilases and lipases. As demonstrated in the literature, the enantioselectivity and yield of biocatalytic transformations are highly dependent on the position and nature of aryl substituents [4]. Inclusion of the 3-chloro isomer in such panels is necessary to fully map the enzyme's active site geometry and substrate scope, an application derived from the class-level evidence in Section 3.

Quote Request

Request a Quote for 3-(3-Chlorophenyl)-3-hydroxypropanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.